cis-Permethrin

Overview

Description

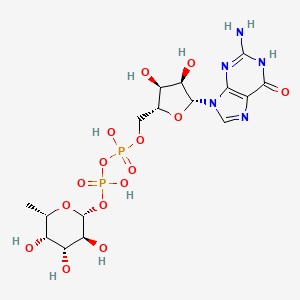

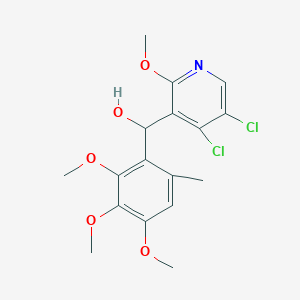

Cis-Permethrin is a common synthetic pyrethroid insecticide . It is also known as 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2 dichlorovinyl)-2,2-dimethyl-cyclopropane carboxylate . It is used for insect control in animal houses and in public health, for ectoparasite control on animals, and as a wool preservative .

Molecular Structure Analysis

This compound is a chiral compound, meaning it has non-superimposable mirror images. It consists of eight optical isomers due to the presence of three chiral centers . The isomers include two cis diastereomers of cis A (1R - cis -α R + 1S - cis -α S) and cis B (1S - cis -α R + 1R - cis -α S), and two trans diastereomers of trans A (1R - trans -α R + 1S - trans -α S) and trans B (1R - trans -α S + 1S - trans -α R) .Scientific Research Applications

Toxicokinetics in Humans : A study conducted by Ratelle et al. (2015) investigated the toxicokinetics of permethrin biomarkers in humans. They found that after oral exposure, peak concentrations of cis-Permethrin metabolites were reached approximately 7 hours post-dosing, with a mean apparent elimination half-life of about 6 hours. This study helps in interpreting the significance of biological measurements and optimal sampling strategies for permethrin exposure (Ratelle, Côté, & Bouchard, 2015).

Blood-Brain Barrier Penetration : Research by Mortuza et al. (2018) showed that this compound can penetrate the blood-brain barrier in rats. The study found that brain uptake of this compound was inversely related to age, with higher levels in younger animals. This indicates that the immature blood-brain barrier in younger individuals may be more permeable to permethrin (Mortuza et al., 2018).

Reproductive Toxicity : Zhang et al. (2007) explored the reproductive toxicity of this compound in adult male mice. They discovered that exposure to this compound resulted in a significant reduction in sperm count and motility, along with decreased testosterone production. This suggests that this compound may disrupt testosterone biosynthesis and impair reproductive health (Zhang et al., 2007).

Comparison with trans-Permethrin : A study by Zhang et al. (2008) compared the reproductive effects of cis- and trans-Permethrin isomers in mice. It was found that this compound, but not trans-Permethrin, significantly reduced sperm count and testosterone levels. This indicates a difference in the reproductive toxicity between the isomers (Zhang et al., 2008).

Pharmacokinetic Modeling : Tornero-Velez et al. (2012) developed a pharmacokinetic model for cis- and trans-Permethrin to evaluate exposure risks. This model helps in assessing population exposures and quantifying dose metrics, especially in scenarios involving diverse exposure routes (Tornero-Velez et al., 2012).

Environmental Mobility and Persistence : House et al. (2000) investigated the mobility of cis- and trans-Permethrin in rivers. They found that permethrin was present in both water and sediment, particularly in areas with high wool-scouring activity. This study helps understand the environmental impact and persistence of permethrin in aquatic ecosystems (House et al., 2000).

Mechanism of Action

Target of Action

cis-Permethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the propagation and generation of action potentials in neurons .

Mode of Action

This compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests . It’s also known to make the nervous system hypersensitive to stimuli from sense organs .

Biochemical Pathways

It’s known that this compound exerts its acute neurotoxicity by binding and interfering with voltage-sensitive sodium channels (vssc), producing a stimulus-dependent depolarization block in neurons .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the levels of this compound in plasma, brain, and other tissues monitored were inversely proportional to the animals’ age . The youngest pups exhibited 4-fold higher plasma and brain area under the curves than did adults . Little difference was observed in the toxicokinetics of this compound between adult male and female rats .

Result of Action

The primary result of this compound’s action is the paralysis of pests, eventually leading to their death . In humans and other mammals, exposure to this compound can lead to a variety of adverse events such as neurotoxicity, immunotoxicity, cardiotoxicity, genotoxicity, fetotoxicity, and hepatotoxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s highly toxic to both freshwater and estuarine aquatic organisms . Most agricultural, public health, and down-the-drain scenarios modeled resulted in exceedances in the acute risk quotient (RQ) for freshwater and estuarine fish . Moreover, this compound is known to be more stable and less volatile than its trans-isomer, which can influence its environmental persistence and bioavailability .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

cis-Permethrin, due to its lipophilic nature, can accumulate in the brain and persist long after exposure . It interacts with various enzymes and proteins, affecting their function and leading to a variety of biochemical reactions .

Cellular Effects

This compound has been shown to cause a variety of adverse events in animals and humans such as neurotoxicity, immunotoxicity, cardiotoxicity, genotoxicity, fetotoxicity, and hepatotoxicity . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are significant and contribute to its broad-spectrum insecticide activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable information for risk assessment and research purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are important aspects of its biochemical profile. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPVAHGXHCWKJ-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0038338, DTXSID5052208 | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61949-76-6, 54774-45-7 | |

| Record name | cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1R-cis-Permethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54774-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Permethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-Permethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERMETHRIN, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERMETHRIN, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: cis-Permethrin, a type I pyrethroid insecticide, primarily targets voltage-gated sodium channels in insects. [] Binding of this compound to these channels inhibits both deactivation and inactivation, leading to prolonged sodium influx and neuronal hyperexcitation. [] This hyperexcitation manifests as tremors, incoordination, paralysis, and ultimately death in insects. [, ] Studies have identified specific amino acid residues in the insect sodium channel, such as Leu993 and Phe1519, that are crucial for pyrethroid binding and hence, their insecticidal activity. []

A: this compound ((3-phenoxyphenyl)methyl (1RS,3RS)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate) has the following characteristics:* Molecular Formula: C21H20Cl2O3 * Molecular Weight: 391.3 g/mol * Spectroscopic data: While not extensively detailed in the provided abstracts, spectroscopic techniques such as 13C NMR and mass spectrometry are commonly used for structural characterization of pyrethroids, including permethrin isomers. []

A: this compound demonstrates efficacy against a broad spectrum of insects, including disease vectors like Aedes aegypti, Culex quinquefasciatus, and Triatoma infestans. [, , , , ] It is commonly incorporated into various formulations, including aqueous suspension concentrates and smoke-generating formulations, for effective delivery and pest control. [, ]

A: this compound's stability can be influenced by environmental factors such as temperature and light. [, , ] In smoke-generating formulations, the addition of foaming agents like cyanoguanidine or azodicarbonamide and antioxidants like butylated hydroxytoluene or butylated hydroxyanisole can impact its thermal stability and recovery from smoke. [] Furthermore, studies on the degradation of this compound in soil highlight the influence of temperature on its degradation kinetics, with faster degradation observed at 25°C compared to 10°C and 40°C. [] The choice of formulation and storage conditions are crucial for maintaining the stability and efficacy of this compound.

A: In mammals and insects, this compound undergoes both hydrolytic and oxidative metabolism. [] Hydrolysis often targets the ester bond, while oxidation can occur at various sites, including the geminal-dimethyl group and the phenoxybenzyl group. [] These metabolic pathways can lead to the formation of various metabolites, some of which are conjugated and excreted. [, ] The toxicological relevance of these metabolites warrants further investigation.

A: Yes, significant species-specific differences exist in this compound metabolism. [, ] For instance, ester hydrolysis is more rapid in rats and cows compared to insects. [] Additionally, differences in preferred hydroxylation sites and conjugation reactions are observed across species. [, ] These variations emphasize the importance of considering species-specific metabolic profiles when evaluating the toxicity and environmental fate of this compound.

A: Research indicates that this compound can interact with cytochrome P450 enzymes (CYPs), key players in drug metabolism. [, ] In rats, bifenthrin and ethofenprox, other pyrethroids, were shown to induce CYP1A activity. [] Conversely, this compound and fenpropathrin acted as potent inhibitors of CYP1A, potentially leading to the accumulation of certain chemicals and altered metabolic profiles. [] These interactions underscore the complex interplay between this compound and drug-metabolizing enzymes.

A: Structure-activity relationship (SAR) studies reveal that modifications to the this compound structure can significantly impact its insecticidal potency and selectivity. [] For example, replacing the ester group with a carboxamide generally resulted in decreased larvicidal activity against Aedes aegypti. [] Specifically, the most active carboxamide analog was 25 times less potent than this compound, emphasizing the importance of the ester moiety for its insecticidal action. [] Understanding these structural nuances is crucial for developing novel pyrethroids with improved efficacy and safety profiles.

A: this compound, being chiral, can undergo enantioselective degradation, meaning that one enantiomer degrades faster than the other. [, ] Studies have reported non-racemic enantiomer fractions in environmental samples, suggesting preferential degradation of specific enantiomers. [] This enantioselectivity can arise from several factors, including stereospecific binding to soil components or differential biodegradation by microorganisms. []

A: Yes, the presence of other isomers can influence this compound's activity. [, ] For example, the co-administration of this compound with its diastereoisomer, trans-permethrin, was found to reduce trans-permethrin's metabolism in both rat and human liver microsomes. [] This interaction suggests potential competition for metabolic enzymes or altered binding affinities, highlighting the complex interplay between different isomers.

A: As a potent insecticide, this compound can pose risks to non-target organisms in the environment. [, , ] Its presence in water bodies, even at low concentrations, can negatively impact aquatic invertebrates, highlighting the need for careful management of its usage and disposal. [] Studies on its degradation in soil have shown the formation of various metabolites, some of which might have persistent effects in the environment. []

A: Several analytical methods are employed for the detection and quantification of this compound in various matrices. Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is widely used for its analysis in environmental and biological samples. [, , , , ] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is another powerful technique for quantifying this compound and other pyrethroids in complex matrices. [, ]

A: Solid-phase microextraction (SPME), a solvent-free extraction technique, offers a valuable tool for measuring bioavailable concentrations of this compound in environmental matrices like sediment. [, , ] SPME coupled with GC or LC-MS allows for the selective extraction and sensitive quantification of this compound. [, ] Furthermore, stable isotope-labeled analogs can be utilized in SPME for accurate quantification and to investigate the enantioselective degradation of this compound in environmental samples. [, ]

A: The development of resistance to this compound and other pyrethroids in insect populations poses a significant challenge to vector control efforts. [, ] Cross-resistance to multiple pyrethroids, as observed in resistant strains of Culex quinquefasciatus, further complicates control strategies. [] Understanding the mechanisms of resistance, which can include target site insensitivity and metabolic detoxification, is crucial for developing effective resistance management strategies. [, , ]

A: Research on this compound draws upon a vast array of tools and resources. These include analytical techniques like GC-MS, LC-MS/MS, and SPME for quantifying the compound and its metabolites, as well as molecular biology techniques for studying resistance mechanisms and target site interactions. [, , , , , , ] Furthermore, computational chemistry approaches can be employed to model the interactions of this compound with its target site and to design novel analogs with improved efficacy and safety profiles. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)